α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile
Brand Name: Vulcanchem
CAS No.: 1185016-59-4
VCID: VC0018923
InChI: InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3/i1D3,2D3,3D3,4D3
SMILES: CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N
Molecular Formula: C15H17BrN2
Molecular Weight: 317.292

α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile

CAS No.: 1185016-59-4

Cat. No.: VC0018923

Molecular Formula: C15H17BrN2

Molecular Weight: 317.292

* For research use only. Not for human or veterinary use.

α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile - 1185016-59-4

CAS No. 1185016-59-4
Molecular Formula C15H17BrN2
Molecular Weight 317.292
IUPAC Name 2-[3-(bromomethyl)-5-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile
Standard InChI InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3/i1D3,2D3,3D3,4D3
Standard InChI Key IHXHGCDOJLOZML-MGKWXGLJSA-N
SMILES CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N

α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile is a deuterated organic compound with the molecular formula C15H5D12BrN2 and a molecular weight that can be calculated based on its isotopic composition. This compound is used as a reference standard in synthetic chemistry, particularly in studies involving isotopic labeling for analytical purposes.

Synthesis and Applications

  • Synthesis: The synthesis of α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile involves complex organic chemistry techniques, likely starting from a deuterated precursor. Detailed synthesis protocols are not widely published, but it would typically involve a series of reactions to introduce the bromomethyl and acetonitrile groups onto the benzene ring.

  • Applications: This compound is primarily used as a reference standard in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy, where isotopic labeling is crucial for identifying and quantifying compounds in complex mixtures.

Data Tables

Given the lack of specific data on this compound, a general table summarizing its known properties is as follows:

PropertyValue
Molecular FormulaC15H5D12BrN2
Molecular WeightCalculated based on isotopic composition
CAS Number1185016-59-4
UseReference standard in synthetic chemistry

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator